N-[4-(chloroacetyl)benzyl]acetamide
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Description
N-[4-(Chloroacetyl)benzyl]acetamide (CBAC) is an organic compound with a molecular formula of C10H11ClN2O2. It is a colorless solid that is soluble in water and is commonly used as a reagent in organic synthesis. CBAC is also known as N-acetyl-4-chlorobenzamide, 4-chlorobenzoylacetamide, and 4-chlorobenzamide acetate. CBAC has a variety of applications in scientific research and has been studied for its potential therapeutic effects.
Scientific Research Applications
Potential Pesticides
N-derivatives of acetamides, including those similar to N-[4-(chloroacetyl)benzyl]acetamide, have been characterized for their potential as pesticides. Studies involving X-ray powder diffraction of these compounds have provided insights into their structure and potential applications in pest control (Olszewska, Tarasiuk, & Pikus, 2011).
Glycosylation Reactivity
Research on the reactivity of N-acetylglucosamine derivatives, related to N-[4-(chloroacetyl)benzyl]acetamide, in glycosylation processes has revealed insights into their chemical behavior. These studies contribute to understanding how these compounds can be used in more complex chemical syntheses and biological processes (Crich & Dudkin, 2001).
Metabolic Activation of Aromatic Amines
Investigations into the metabolic activation of aromatic amines, including those with acetamide groups, highlight the biological interactions and potential implications of these compounds in the body. This research provides insight into the toxicological and pharmacological profiles of these chemicals (Zwirner-Baier & Neumann, 1998).
Advanced Oxidation Chemistry
Studies on the advanced oxidation chemistry of acetamides, related to N-[4-(chloroacetyl)benzyl]acetamide, have revealed various degradation pathways and breakdown products. This research is significant for understanding the environmental impact and degradation processes of these compounds (Vogna, Marotta, Napolitano, & d’Ischia, 2002).
Synthesis and Structure Analysis
Research focused on the synthesis and structural analysis of derivatives of N-(2-hydroxyphenyl)acetamide, which is structurally similar to N-[4-(chloroacetyl)benzyl]acetamide, contributes to the chemical understanding and potential applications of these compounds in various fields (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).
properties
IUPAC Name |
N-[[4-(2-chloroacetyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)13-7-9-2-4-10(5-3-9)11(15)6-12/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOCZJFXANZQGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368881 |
Source
|
Record name | N-[4-(chloroacetyl)benzyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(chloroacetyl)benzyl]acetamide | |
CAS RN |
24095-56-5 |
Source
|
Record name | N-[4-(chloroacetyl)benzyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-{[4-(2-chloroacetyl)phenyl]methyl}acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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